1,2,3,4-Tetrafluorocyclopenta-1,3-diene
Description
Contextualization within Fluorinated Cyclic Systems
1,2,3,4-Tetrafluorocyclopenta-1,3-diene (C₅H₂F₄) belongs to a broader class of fluorinated cyclic and polycyclic compounds that have garnered considerable attention for their distinct chemical and physical properties. The introduction of fluorine atoms into a cyclic framework can dramatically alter electron distribution, bond lengths, and molecular stability, leading to applications in materials science, pharmaceuticals, and agrochemicals.
Compared to its non-fluorinated parent, cyclopentadiene (B3395910), the tetrafluoro-derivative exhibits modified reactivity. The strong electron-withdrawing nature of the fluorine atoms influences the electron density of the π-system, which in turn affects its behavior in various chemical transformations. Other notable fluorinated cyclic systems include hexafluorocyclopentadiene (B12083114) and octafluorocyclohexa-1,3-diene, each with its own characteristic reactivity profile. The study of this compound provides a valuable intermediate case, allowing for a deeper understanding of the graduated effects of fluorination.
Below is a comparative table of related fluorinated cyclic dienes:
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Features |
| Cyclopentadiene | C₅H₆ | 66.10 | Highly reactive, readily undergoes dimerization. |
| This compound | C₅H₂F₄ | 138.06 | Electron-deficient diene system due to fluorine substitution. nih.gov |
| Hexafluorocyclopentadiene | C₅F₆ | 204.05 | Perfluorinated, exhibits different reactivity in cycloadditions. |
| Octafluorocyclohexa-1,3-diene | C₆F₈ | 264.06 | Six-membered ring system with extensive fluorination. |
This table is generated based on available chemical data and is for comparative purposes.
Significance of the 1,3-Diene Moiety in a Fluorinated Cyclopentadiene Framework
The 1,3-diene functionality is a cornerstone of organic synthesis, most notably for its participation in the Diels-Alder reaction. This [4+2] cycloaddition is a powerful tool for the construction of six-membered rings with a high degree of stereocontrol. In the context of this compound, the presence of four fluorine atoms on the diene backbone significantly modulates its reactivity.
The electron-withdrawing fluorine substituents render the diene more electron-poor than cyclopentadiene. This electronic modification influences the kinetics and thermodynamics of the Diels-Alder reaction. rsc.org Typically, "normal-electron-demand" Diels-Alder reactions proceed fastest with an electron-rich diene and an electron-deficient dienophile. masterorganicchemistry.comkhanacademy.org Therefore, this compound is expected to react readily with electron-rich dienophiles in "inverse-electron-demand" Diels-Alder reactions. Computational studies have shown that fluorine substitution can also impact the stereoselectivity (endo/exo) of the cycloaddition. rsc.org
Furthermore, the tetrafluorocyclopentadienyl ligand, derived from the deprotonation of the parent diene, is of great interest in organometallic chemistry. The fluorine atoms enhance the thermal stability and oxidative resistance of the resulting metal complexes. dtic.mil The strong electron-withdrawing nature of the perfluorinated ligand also modifies the electronic properties of the metal center, influencing its catalytic activity and reactivity. dtic.mil Research in this area has explored the synthesis and characterization of transition metal complexes bearing fluorinated cyclopentadienyl (B1206354) ligands, opening possibilities for new catalytic applications. dtic.milresearchgate.netacs.org
Overview of Research Significance and Future Directions
The scientific importance of this compound lies in its dual role as a probe for fundamental chemical principles and as a precursor to advanced materials. The study of its reactivity, particularly in cycloaddition reactions, provides valuable data on the influence of fluorine substitution on reaction mechanisms and stereochemical outcomes. rsc.orgresearchgate.net
Future research is likely to focus on several key areas:
Novel Polymer Synthesis: The unique electronic properties imparted by the fluorine atoms make this diene an attractive monomer for the synthesis of specialty polymers with enhanced thermal stability, chemical resistance, and specific optical or electrical properties.
Advanced Organometallic Catalysis: The development of new organometallic catalysts based on the tetrafluorocyclopentadienyl ligand could lead to breakthroughs in various industrial processes, including polymerization and fine chemical synthesis. The enhanced stability of these catalysts is a particularly desirable trait. dtic.mil
Materials Science Applications: The incorporation of the fluorinated cyclopentane (B165970) ring system into larger molecular architectures could lead to the development of new liquid crystals, functional dyes, and other advanced materials with tailored properties. mdpi.com
Medicinal and Agrochemical Chemistry: Fluorinated compounds are of immense importance in the life sciences. The rigid, fluorinated scaffold provided by derivatives of this compound could serve as a novel platform for the design of bioactive molecules.
Structure
3D Structure
Properties
CAS No. |
90013-99-3 |
|---|---|
Molecular Formula |
C5H2F4 |
Molecular Weight |
138.06 g/mol |
IUPAC Name |
1,2,3,4-tetrafluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H2F4/c6-2-1-3(7)5(9)4(2)8/h1H2 |
InChI Key |
TYYDGUZLRCIVTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=C1F)F)F)F |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 1,2,3,4 Tetrafluorocyclopenta 1,3 Diene
Cycloaddition Reactions
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition in organic synthesis for constructing six-membered rings. wikipedia.org This reaction involves the interaction of a conjugated diene with a dienophile (an alkene or alkyne). wikipedia.orgkhanacademy.org 1,2,3,4-Tetrafluorocyclopenta-1,3-diene, as a conjugated diene, readily participates in these reactions, leading to the formation of highly functionalized and structurally complex fluorinated bicyclic systems. The presence of fluorine atoms significantly influences the diene's reactivity and the stereochemical and regiochemical outcomes of the cycloaddition.
The Diels-Alder reaction is mechanistically characterized as a concerted pericyclic reaction, meaning it is believed to occur in a single step through a cyclic transition state without the formation of any intermediates. wikipedia.org This concerted nature is governed by the conservation of orbital symmetry. wikipedia.org The reaction proceeds through the suprafacial interaction of a 4π-electron system (the diene) with a 2π-electron system (the dienophile). wikipedia.org
Theoretical investigations, often employing Density Functional Theory (DFT) calculations, have provided deep insights into the transition states of these reactions. rsc.orgrsc.org For reactions involving substituted or heteroatomic systems, while the pathway remains concerted, it is often asynchronous. rsc.orgrsc.org This asynchronicity means that the two new sigma bonds are not formed at precisely the same rate in the transition state. rsc.org In the case of this compound, the electronic asymmetry induced by the fluorine atoms can lead to a more asynchronous transition state, where one C-C bond begins to form ahead of the other. rsc.org
Studies on hetero-Diels-Alder reactions have similarly shown that DFT calculations predict concerted yet asynchronous transition structures. rsc.org The degree of asynchronicity is influenced by the nature of the reactants and the heteroatoms involved. rsc.org
Diels-Alder reactions are renowned for their high degree of stereospecificity and stereoselectivity, which allows for precise control over the spatial arrangement of atoms in the product. wikipedia.org
Stereoselectivity (Endo/Exo): When a cyclic diene like this compound reacts, two major diastereomeric products, endo and exo, can be formed. wikipedia.orgchemistrysteps.com
The endo product is generally favored under kinetic control (lower temperatures, shorter reaction times). masterorganicchemistry.commasterorganicchemistry.com This preference, known as the Alder Endo Rule, is attributed to stabilizing "secondary orbital interactions" between the p-orbitals of the electron-withdrawing group on the dienophile and the developing π-bond at the C2 and C3 positions of the diene in the transition state. chemistrysteps.commasterorganicchemistry.com
The exo product , being less sterically hindered, is the thermodynamically more stable isomer. chemistrysteps.comyoutube.com At higher temperatures, where the Diels-Alder reaction becomes reversible, the exo product can become the major product as the reaction reaches equilibrium. masterorganicchemistry.com
The reaction of cyclopentadiene (B3395910) with various dienophiles often shows a strong preference for the endo product under kinetic control. While specific experimental data for this compound is sparse in the provided context, the principles of kinetic and thermodynamic control remain applicable. masterorganicchemistry.comyoutube.com
| Diene | Dienophile | Conditions | Major Product | Rationale |
|---|---|---|---|---|
| Cyclopentadiene | Maleic Anhydride | Low Temperature | Endo | Kinetic Control (Secondary Orbital Interactions) masterorganicchemistry.com |
| Cyclopentadiene | Self-dimerization | High Temperature (200°C) | Exo (increases over time) | Thermodynamic Control (Greater Stability) masterorganicchemistry.com |
| Furan | Maleic Anhydride | 40°C, 48h | Exo | Thermodynamic Control (Reversible reaction) masterorganicchemistry.com |
Regioselectivity: When both the diene and dienophile are unsymmetrical, the reaction can yield different constitutional isomers. The outcome is governed by the electronic properties of the substituents. chemistrysteps.com For a normal-demand Diels-Alder reaction, the most electron-rich carbon of the diene bonds to the most electron-poor carbon of the dienophile. chemistrysteps.com This can be predicted by analyzing the partial charges on the terminal atoms of the reactants, often elucidated through resonance structures. chemistrysteps.comyoutube.com The fluorinated diene is polarized due to the electron-withdrawing fluorine atoms, which dictates the orientation of addition with an unsymmetrical dienophile.
The four fluorine atoms on the cyclopentadiene ring exert a powerful influence on its reactivity primarily through their strong electron-withdrawing inductive effects. libretexts.org This has a profound impact on the diene's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
In a typical "normal electron-demand" Diels-Alder reaction, the reaction rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. khanacademy.orglibretexts.orgmasterorganicchemistry.com This is because electron-donating groups raise the diene's HOMO energy, while electron-withdrawing groups lower the dienophile's LUMO energy. The resulting smaller HOMO-LUMO energy gap leads to a stronger orbital interaction and a lower activation energy for the reaction. researchgate.net
The fluorine atoms in this compound act as electron-withdrawing groups, which lowers the energy of both its HOMO and LUMO. mdpi.com This makes it an "electron-poor" diene. Consequently, it will react slowly with electron-poor dienophiles in a normal-demand reaction. However, this electronic modification makes it an excellent candidate for "inverse-electron-demand" Diels-Alder (IEDDA) reactions . wikipedia.org In an IEDDA reaction, the primary orbital interaction is between the HOMO of an electron-rich dienophile and the now energetically lowered LUMO of the electron-poor diene. wikipedia.org
| Molecule Type | Substituent Type | Effect on Diene | Effect on FMOs | Favored Reaction Type |
|---|---|---|---|---|
| Electron-Rich Diene | Electron-Donating (e.g., -CH₃, -OCH₃) | Increases nucleophilicity | Raises HOMO Energy | Normal Electron-Demand libretexts.orgyoutube.com |
| Electron-Poor Diene (e.g., this compound) | Electron-Withdrawing (e.g., -F, -CF₃) | Increases electrophilicity | Lowers HOMO & LUMO Energy mdpi.com | Inverse Electron-Demand wikipedia.org |
The HOMO-LUMO energy gap is a key indicator of molecular reactivity; a smaller gap generally corresponds to higher kinetic stability and lower chemical reactivity. researchgate.netnih.gov
Diels-Alder reactions can occur between two separate molecules (intermolecular) or within a single molecule that contains both a diene and a dienophile moiety (intramolecular).
Intermolecular Reactions: This is the most common form of the Diels-Alder reaction, where this compound would react with a separate dienophile molecule. These reactions are fundamental for synthesizing a wide array of fluorinated bicyclo[2.2.1]heptene derivatives.
Intramolecular Diels-Alder (IMDA) Reactions: When the diene and dienophile are part of the same molecule, connected by a flexible tether, an intramolecular reaction can occur to form fused or bridged polycyclic systems. masterorganicchemistry.com The stereochemical outcome of IMDA reactions is highly dependent on the length and nature of the tether connecting the two reactive components. princeton.edu IMDA reactions are generally classified into two types: masterorganicchemistry.com
Type I: The tether connects a terminus of the diene (C1 or C4) to the dienophile.
Type II: The tether connects an internal position of the diene (C2 or C3) to the dienophile, typically resulting in bridged bicyclic products. masterorganicchemistry.com
An IMDA reaction involving a this compound moiety would be a powerful strategy for the stereocontrolled synthesis of complex, fluorinated polycyclic molecules.
The scope of the Diels-Alder reaction extends to systems where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as nitrogen, oxygen, or sulfur. wikipedia.org These are known as hetero-Diels-Alder reactions and are invaluable for the synthesis of heterocyclic compounds. researchgate.net
Given its electron-poor nature, this compound is a prime candidate for reacting with electron-rich hetero-dienophiles (e.g., enamines, vinyl ethers) or acting as the 4π component in reactions with dienophiles containing heteroatoms (e.g., carbonyls, imines, nitriles). wikipedia.orgrsc.org For example, the reaction of the analogous perfluorocyclohexa-1,3-diene with nitriles (R-C≡N) has been shown to produce tetrafluoropyridines after subsequent elimination steps, demonstrating the utility of fluorinated dienes in synthesizing fluoro-substituted heterocycles. rsc.org The mechanism of these reactions is also typically a concerted, asynchronous cycloaddition. rsc.orgmdpi.com
Diels-Alder [4+2] Cycloadditions
Catalytic Asymmetric Diels-Alder Strategies with Fluorinated Dienes
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be rendered asymmetric through the use of chiral catalysts. However, the application of catalytic asymmetric strategies to fluorinated dienes like this compound presents unique challenges. The electron-withdrawing nature of the fluorine atoms can decrease the diene's Highest Occupied Molecular Orbital (HOMO) energy, potentially reducing its reactivity in normal-electron-demand Diels-Alder reactions.
While specific studies on the catalytic asymmetric Diels-Alder reaction of this compound are not extensively documented in the reviewed literature, the broader field of asymmetric cycloadditions with fluorinated substrates provides valuable insights. Chiral Lewis acids are the most common catalysts employed to induce enantioselectivity in Diels-Alder reactions. These catalysts coordinate to the dienophile, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and creating a chiral environment that directs the approach of the diene.
For a fluorinated diene, the choice of a suitable chiral Lewis acid catalyst would be critical. The catalyst must be sufficiently Lewis acidic to activate the dienophile without being inhibited by potential coordination to the fluorine atoms of the diene. Commonly used chiral Lewis acid systems are based on metals such as titanium, copper, and boron, often complexed with chiral ligands.
Table 1: Examples of Chiral Lewis Acid Catalysts Used in Asymmetric Diels-Alder Reactions
| Catalyst Type | Metal Center | Chiral Ligand Example |
| Chiral Oxazaborolidine | Boron | Derived from amino acids |
| Chiral BOX Complexes | Copper(II) | Bis(oxazoline) ligands |
| Chiral TADDOL Complexes | Titanium(IV) | α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol |
The success of a catalytic asymmetric Diels-Alder reaction with this compound would depend on a delicate balance of electronic and steric factors. The fluorinated diene's reduced reactivity might necessitate more reactive dienophiles or more potent chiral Lewis acid catalysts. Furthermore, the stereochemical outcome, both in terms of endo/exo selectivity and facial selectivity (enantioselectivity), would be influenced by the electronic and steric interactions between the fluorinated diene, the activated dienophile, and the chiral catalyst. Future research in this area would be essential to develop efficient and highly enantioselective methods for the incorporation of the tetrafluorocyclopentene motif into complex chiral molecules.
[2+2] Cycloaddition Reactions (Thermal and Photochemical Considerations)
[2+2] cycloaddition reactions, which form four-membered rings, are governed by orbital symmetry rules that dictate whether the reaction is favorable under thermal or photochemical conditions. According to the Woodward-Hoffmann rules, a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed.
Thermal [2+2] Cycloadditions: In general, the thermal [2+2] cycloaddition of two alkenes is an unfavorable process due to a high activation energy barrier resulting from symmetry-forbidden orbital interactions. However, exceptions exist, particularly for alkenes substituted with fluorine atoms. For instance, the dimerization of tetrafluoroethylene (B6358150) proceeds under thermal conditions. This is attributed to the ability of the fluorine substituents to stabilize the diradical intermediates that are often involved in stepwise thermal [2+2] cycloaddition mechanisms. While specific studies on the thermal [2+2] cycloaddition of this compound are not detailed in the available literature, its polyfluorinated nature suggests that it might exhibit enhanced reactivity in such reactions compared to its non-fluorinated counterpart, potentially proceeding through a stepwise, diradical pathway.
Photochemical [2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutane (B1203170) derivatives. d-nb.info Upon absorption of light, one of the reacting double bonds is promoted to an excited state, which allows for a concerted, symmetry-allowed cycloaddition to occur. researchgate.netresearchgate.net These reactions are often employed for the construction of strained ring systems. d-nb.info
For this compound, photochemical [2+2] cycloaddition would be an expected mode of reactivity with suitable alkenes. The reaction would likely proceed via the excitation of either the fluorinated diene or the alkene partner, followed by cycloaddition to form a fluorinated bicyclic system. The regioselectivity and stereoselectivity of such reactions would depend on the nature of the reactants and the reaction conditions.
Electrophilic Addition Reactions to the Fluorinated Diene System
Conjugated dienes characteristically undergo electrophilic addition reactions, which can proceed via two main pathways: 1,2-addition and 1,4-addition. chemrxiv.org In the case of this compound, the addition of electrophiles like strong acids (e.g., hydrogen bromide) can lead to a mixture of both 1,2- and 1,4-adducts. chemrxiv.org The distribution of these products is often dependent on the reaction conditions, such as temperature, reflecting a competition between kinetic and thermodynamic control. nih.gov
Mechanistic Insights into 1,2- and 1,4-Addition Pathways
The mechanism of electrophilic addition to a conjugated diene involves the initial attack of the electrophile on one of the double bonds to form a resonance-stabilized allylic carbocation. mdpi.com For this compound, protonation would lead to a fluorinated allylic carbocation where the positive charge is delocalized over two carbon atoms.
The subsequent attack of the nucleophile (e.g., bromide ion) can occur at either of the carbon atoms bearing a partial positive charge. Attack at the carbon adjacent to the initial point of electrophilic attack results in the 1,2-addition product . Conversely, attack at the other terminus of the allylic system leads to the 1,4-addition product , which is accompanied by a shift of the double bond.
The ratio of these products is often governed by temperature. At lower temperatures, the reaction is typically under kinetic control , favoring the product that is formed faster (usually the 1,2-adduct due to the proximity of the nucleophile to the initially formed carbocation). At higher temperatures, the reaction is under thermodynamic control , where the more stable product (often the 1,4-adduct due to a more substituted, and thus more stable, double bond in the final product) predominates as the initially formed products can revert to the carbocation intermediate and equilibrate. nih.gov
Influence of Fluorine on Carbocation Stability and Regioselectivity
The presence of four fluorine atoms on the cyclopentadiene ring has a profound electronic influence on the stability of the intermediate allylic carbocation and, consequently, on the regioselectivity of the electrophilic addition. Fluorine is a highly electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect), which is generally destabilizing for an adjacent carbocation. researchgate.net
In the case of the allylic carbocation formed from this compound, the fluorine atoms are not directly attached to the carbons bearing the delocalized positive charge. Therefore, their primary influence is likely to be a strong, destabilizing inductive effect. This would make the formation of the carbocation intermediate more difficult compared to the non-fluorinated analogue, potentially requiring stronger electrophiles or harsher reaction conditions. The regioselectivity of the initial protonation and the subsequent nucleophilic attack would be dictated by the complex interplay of the electronic effects of the four fluorine atoms on the electron distribution in the diene and the stability of the possible carbocation intermediates.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a powerful platform for the functionalization of unsaturated systems, including conjugated dienes. Palladium(0) complexes, in particular, have been extensively used to catalyze a variety of transformations.
Palladium(0)-Catalyzed Difunctionalization of Fluorinated Dienes
Palladium(0)-catalyzed difunctionalization of 1,3-dienes is a versatile method for the stereoselective introduction of two new functional groups across the diene system. The general catalytic cycle typically involves the oxidative addition of an electrophilic species (R-X) to the Pd(0) catalyst to form a Pd(II) intermediate. This is followed by the insertion of the diene into the R-Pd bond, which generates a π-allylpalladium intermediate. The final step involves the attack of a nucleophile on the π-allyl complex, leading to the difunctionalized product and regeneration of the Pd(0) catalyst. This process can lead to either 1,2- or 1,4-addition products depending on the nature of the nucleophile and the reaction conditions.
While specific examples of the Palladium(0)-catalyzed difunctionalization of this compound are not prominent in the surveyed literature, the principles of this methodology can be extended to this fluorinated substrate. The high degree of fluorination in the diene would likely influence its reactivity in several ways. The electron-deficient nature of the fluorinated diene might affect the rate and regioselectivity of its insertion into the Pd-R bond. Furthermore, the electronic properties of the resulting fluorinated π-allylpalladium intermediate would play a crucial role in determining the regioselectivity of the subsequent nucleophilic attack.
The development of such reactions would provide a valuable route to highly functionalized fluorinated cyclic compounds, which are of significant interest in materials science and medicinal chemistry. Further research is needed to explore the scope and limitations of Palladium(0)-catalyzed difunctionalization reactions with this compound and to elucidate the mechanistic details of these transformations.
Cross-Coupling Reactions Involving Fluorinated Diene Fragments
The synthesis of partially fluorinated 1,3-dienes is readily achievable on a laboratory scale through palladium-catalyzed coupling reactions. researchgate.net These reactions are fundamental in carbon-carbon bond formation and have been adapted for organofluorine chemistry. For fluorinated dienes like this compound, transition metal-catalyzed cross-coupling reactions serve as a powerful tool for introducing a wide range of organic substituents onto the fluorinated core.
Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are particularly effective. mdpi.comnih.gov In a typical Suzuki coupling, a fluorinated diene fragment, functionalized as a boronic acid or ester, would react with an organic halide in the presence of a palladium catalyst and a base. Conversely, a halogenated fluorinated diene could be coupled with an organoboron reagent. The choice of ligands, solvents, and reaction conditions is critical to optimize yields and minimize side products. researchgate.net The high electronegativity of the fluorine atoms can influence the oxidative addition and reductive elimination steps of the catalytic cycle.
Research has demonstrated the successful application of palladium catalysis for the cross-coupling of various fluorinated substrates. For instance, palladium(0) complexes have been shown to catalyze the reaction of perfluoro organic compounds with organometallic reagents, involving the oxidative addition of a carbon-fluorine bond. mdpi.com Similarly, gem-difluorinated cyclopropanes undergo palladium-catalyzed ring-opening cross-coupling with gem-diborylalkanes, showcasing the versatility of palladium catalysts in activating fluorinated systems. nih.govrsc.org These precedents suggest that this compound can be a viable substrate for constructing more complex fluorinated molecules through similar catalytic pathways.
| Reaction Type | Fluorinated Substrate | Coupling Partner | Catalyst System (Example) | Key Feature |
|---|---|---|---|---|
| Suzuki-Miyaura | Fluorinated Diene-Boronate | Aryl/Vinyl Halide | Pd(PPh₃)₄ / Base | Forms C(sp²)-C(sp²) bonds |
| Stille | Halogenated Fluorinated Diene | Organostannane | PdCl₂(PPh₃)₂ | Tolerant of various functional groups |
| Heck | Halogenated Fluorinated Diene | Alkene | Pd(OAc)₂ / Ligand | Forms substituted alkenes |
| C-F Activation | Perfluoroalkene | Arylboronate | Pd(0)/PR₃ | Direct functionalization of C-F bonds. mdpi.com |
Hydrofunctionalization and Carbonylation Reactions
Hydrofunctionalization, the addition of an H–Y bond across a double bond, and carbonylation, the introduction of a carbonyl group (C=O), represent important transformations for unsaturated compounds. For fluorinated dienes, these reactions can introduce valuable functional groups.
Hydrofunctionalization of 1,3-dienes can proceed via several pathways, including 1,2- or 1,4-addition, leading to different constitutional isomers. nih.govresearchgate.net Transition-metal catalysis, particularly with nickel and palladium, has been pivotal in controlling the regioselectivity and enantioselectivity of these reactions. pku.edu.cnacs.org The hydrofunctionalization of fluorinated dienes is influenced by the strong electron-withdrawing nature of the fluorine atoms, which can alter the reactivity and selectivity compared to their non-fluorinated counterparts. Catalytic systems have been developed for the regioselective 1,4-fluorofunctionalization of trifluoromethyl-substituted 1,3-dienes, demonstrating the feasibility of adding fluorine and another nucleophile across the diene system. nih.govresearchgate.net This provides a pathway to δ-fluoro-alcohols and amines in a single step. nih.gov
Carbonylation reactions involving fluorinated substrates are a powerful method for synthesizing fluorinated carbonyl compounds. Palladium-catalyzed carbonylation of 2-trifluoromethyl-1,3-enynes has been shown to produce multisubstituted conjugated dienes with high regioselectivity. nih.gov Difunctional carbonylation reactions, where carbon monoxide and another reactant are incorporated simultaneously, have also been developed for alkenes and enynes. researchgate.netacs.orgresearchgate.net For example, a palladium-catalyzed process can achieve fluoroalkylative carbonylation of 1,3-enynes to produce fluoroalkylated allenyl primary amides. acs.org While direct studies on this compound may be limited, these examples with structurally related fluorinated unsaturated systems highlight the potential for its conversion into complex fluorinated ketones, esters, or amides. nih.gov
Polymerization Chemistry of Fluorinated Cyclopentadienes
Fluorinated polymers are highly valued for their exceptional thermal stability, chemical resistance, and unique surface properties. researchgate.net The incorporation of monomers like this compound into polymer chains is a strategy to develop new materials with tailored characteristics.
Homopolymerization Studies and Microstructure Analysis
The homopolymerization of this compound can be initiated by radical, anionic, or cationic methods. acs.org The polymerization of cyclic dienes leads to polymers with repeating units incorporated into the backbone. The resulting polymer's microstructure is of critical importance as it dictates the material's physical properties. For a cyclopentadiene monomer, polymerization typically proceeds via 1,4-addition, which maintains a five-membered ring in the polymer backbone, or 1,2-addition, which results in a pendant cyclopentenyl group.
The analysis of the polymer's microstructure is primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution ¹³C NMR and ¹⁹F NMR are particularly informative for fluorinated polymers, allowing for the quantification of different structural units (e.g., 1,4- vs. 1,2-linkages) and stereochemical arrangements (cis vs. trans). The cis/trans configuration of the double bond within the polymer backbone significantly affects the polymer's ability to pack and crystallize, thereby influencing properties like melting point and mechanical strength. nih.gov
Copolymerization with Diverse Monomers
Copolymerization of this compound with other monomers is a versatile strategy to create materials that combine the properties of both components. researchgate.net Fluorinated monomers are often copolymerized with non-fluorinated monomers like ethylene (B1197577), norbornene derivatives, or vinyl ethers to balance properties and cost. rsc.org The introduction of the fluorinated cyclopentadiene unit can enhance the thermal stability, chemical inertness, and hydrophobicity of the resulting copolymer. mdpi.com
The type of copolymer formed (random, block, or alternating) depends on the reactivity ratios of the comonomers and the polymerization method used. For example, organometallic mediated radical polymerization (OMRP) has been used to create well-defined fluorinated copolymers, including alternating and block copolymers. advancedsciencenews.com Copolymerization can also be performed in aqueous solutions using cyclodextrins to solubilize the hydrophobic fluorinated monomer. researchgate.net
| Comonomer (M₂) | Potential Copolymer Type | Anticipated Property Modification |
|---|---|---|
| Ethylene | Random | Increased thermal stability and chemical resistance. rsc.org |
| Styrene | Random/Block | Modified glass transition temperature (Tg), enhanced hydrophobicity. |
| Methyl Methacrylate | Random/Block | Improved optical clarity and surface properties. |
| Vinyl Ether | Alternating | Creation of highly ordered structures due to differing electronic properties. researchgate.net |
Stereospecificity in Diene Polymerization (Cisoid/Transoid Geometry Considerations)
The stereochemistry of polydienes is largely determined by the geometry of the monomer at the moment of insertion into the growing polymer chain. Acyclic 1,3-dienes can exist in two planar conformations: the s-trans (transoid) and the s-cis (cisoid). The energy barrier between these conformations is low, allowing for rapid interconversion.
However, this compound is a cyclic diene, and its structure is rigidly locked in a cisoid conformation. This conformational rigidity has profound implications for its polymerization. The fixed cisoid geometry strongly predisposes the monomer to undergo 1,4-addition polymerization. This is because 1,4-addition allows for a concerted electronic rearrangement through a cyclic transition state, which is favored by the cisoid arrangement.
Coordination catalysts, particularly those based on transition metals like nickel or neodymium, are often used to achieve high stereocontrol in diene polymerization. rsc.orgresearchgate.net By carefully selecting the catalyst system, it is possible to direct the polymerization to produce predominantly cis-1,4 or trans-1,4 linkages in the polymer backbone. acs.org For a cisoid monomer like tetrafluorocyclopentadiene, catalysts that promote a cis-1,4 insertion would lead to a polymer with a highly regular stereochemical structure, which can enhance crystallinity and modify the mechanical properties of the final material. rsc.org
Applications As Advanced Chemical Building Blocks
Precursor in Complex Organic Synthesis
1,2,3,4-Tetrafluorocyclopenta-1,3-diene serves as a valuable precursor in the synthesis of complex organic molecules, primarily through its participation in cycloaddition reactions. The Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings. wikipedia.orgmasterorganicchemistry.comlibretexts.org The fluorinated nature of this compound imparts specific characteristics to its Diels-Alder reactivity.
The electron-withdrawing fluorine atoms decrease the energy of the diene's molecular orbitals, which can influence the reaction rate and selectivity with various dienophiles. libretexts.org In reactions with electron-rich dienophiles, this "inverse-electron-demand" Diels-Alder reaction can be particularly efficient. The resulting cycloadducts contain a highly functionalized and fluorinated bicyclic core, which can be a strategic starting point for the synthesis of intricate molecular architectures, including pharmaceuticals and materials with unique properties.
For instance, the reaction of perfluorocyclopentadiene, a closely related compound, with various dienophiles has been shown to yield stable adducts. rsc.org By analogy, this compound is expected to react with a wide range of dienophiles, such as substituted alkenes and alkynes, to generate complex polycyclic systems. researchgate.net The presence of the tetrafluorinated bridge in the resulting molecules can confer enhanced thermal stability, lipophilicity, and metabolic resistance, properties that are highly desirable in medicinal chemistry and materials science. smolecule.com
Functionalization of Carbon Nanomaterials (e.g., Fullerenes)
The unique electronic and structural properties of carbon nanomaterials, such as fullerenes and carbon nanotubes, can be tailored for specific applications through covalent functionalization. jnanoscitec.comnih.gov Cycloaddition reactions are a common and effective method for attaching functional groups to the surface of these materials. nih.govresearchgate.net Given its nature as a conjugated diene, this compound is a potential candidate for the functionalization of carbon nanomaterials via Diels-Alder-type reactions.
The surface of fullerenes, like C60, contains regions with double bond character that can act as dienophiles in [4+2] cycloaddition reactions. nierengartengroup.comresearchgate.net The reaction of this compound with a fullerene would result in the formation of a stable adduct, thereby introducing fluorine atoms and a reactive diene functionality onto the fullerene cage. This modification can significantly alter the solubility, electronic properties, and biological activity of the fullerene derivative. nih.gov
Similarly, the sidewalls of carbon nanotubes can undergo cycloaddition reactions. researchgate.netresearchgate.net The functionalization of carbon nanotubes with this compound could be used to improve their dispersibility in various solvents, which is a crucial step for their processing and integration into composite materials. Furthermore, the attached fluorinated cyclopentadienyl (B1206354) moiety could serve as a handle for further chemical modifications or as a site for the coordination of metal nanoparticles, leading to new hybrid materials with applications in catalysis and electronics. researchgate.net
Ligand in Organometallic Chemistry (Analogies to Other Substituted Cyclopentadienes)
The cyclopentadienyl (Cp) anion is a ubiquitous ligand in organometallic chemistry, forming stable complexes with a wide range of transition metals. libretexts.org The electronic and steric properties of the Cp ligand can be fine-tuned by introducing substituents onto the ring, which in turn influences the reactivity and catalytic activity of the resulting metal complexes. nih.gov The deprotonation of this compound would yield the 1,2,3,4-tetrafluorocyclopentadienyl anion, a ligand with unique electronic properties due to the strong electron-withdrawing nature of the fluorine atoms.
Analogous to the synthesis of other metallocenes, metal complexes of the tetrafluorocyclopentadienyl ligand can be prepared by reacting a salt of the corresponding anion with a metal halide. These complexes, often referred to as "piano-stool" complexes if they contain one Cp ring and other ligands, are expected to exhibit different chemical and physical properties compared to their non-fluorinated counterparts. nih.govuwindsor.ca The electron-withdrawing fluorine atoms would make the tetrafluorocyclopentadienyl ligand a poorer electron donor than the unsubstituted Cp ligand. This would result in a more electron-deficient metal center, which can have a profound impact on the metal's reactivity.
The modification of cyclopentadienyl ligands is a key strategy in the development of new homogeneous catalysts. nih.govle.ac.uk Rhodium and iridium complexes bearing substituted cyclopentadienyl ligands have shown significant promise in a variety of catalytic transformations, including C-H functionalization, hydrogenation, and photoredox catalysis. nih.govmatthey.comrsc.org
The use of a tetrafluorocyclopentadienyl ligand in rhodium(III) or iridium(III) catalysis is anticipated to enhance the Lewis acidity and oxidative stability of the metal center. nih.govrsc.org This could lead to catalysts with improved activity and selectivity in reactions such as C-H activation, where a more electrophilic metal center can facilitate the cleavage of strong C-H bonds. le.ac.uk Furthermore, the fluorinated ligand could influence the stereoselectivity of asymmetric catalytic reactions by altering the steric environment around the metal. The unique electronic properties of the 1,2,3,4-tetrafluorocyclopentadienyl ligand make it an attractive target for the design of new and more efficient organometallic catalysts for a wide range of organic transformations. mdpi.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. Methods such as Density Functional Theory (DFT) and ab initio calculations have become central to modern chemical research, offering a balance between accuracy and computational cost. DFT methods, particularly those employing hybrid functionals like B3LYP, are widely used to predict molecular geometries, vibrational frequencies, and reaction energetics for organic molecules. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher accuracy by systematically improving upon the Hartree-Fock approximation, though they are more computationally demanding.
These computational approaches are essential for studying fluorinated systems, where the high electronegativity of fluorine atoms significantly influences the electronic structure and chemical reactivity. For 1,2,3,4-Tetrafluorocyclopenta-1,3-diene, these calculations can elucidate the impact of the four fluorine substituents on the cyclopentadiene (B3395910) ring's geometry and electronic distribution.
| Computational Method | Typical Application | Key Advantage |
|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization, Reaction Energies, Spectroscopic Properties | Good balance of accuracy and computational cost |
| Ab Initio (e.g., MP2, CCSD(T)) | High-accuracy energy calculations, Benchmarking | Systematically improvable accuracy |
| Hartree-Fock (HF) | Initial wave function generation, Qualitative orbital analysis | Computationally less expensive starting point |
The electronic structure of a conjugated diene is key to understanding its chemical behavior, particularly in pericyclic reactions. Computational methods provide detailed information about the molecular orbitals (MOs), especially the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and symmetries of these orbitals govern the molecule's reactivity.
In a typical 1,3-diene system like 1,3-butadiene, the four p-orbitals of the sp²-hybridized carbon atoms combine to form four π molecular orbitals (ψ1, ψ2, ψ3, ψ4). For this compound, the introduction of four electron-withdrawing fluorine atoms is expected to significantly lower the energies of both the HOMO and LUMO compared to non-fluorinated cyclopentadiene. This lowering of orbital energies would influence its reactivity in cycloaddition reactions, potentially making it a more reactive dienophile in reactions governed by an inverse-electron-demand mechanism. A quantitative Perturbational Molecular Orbital (PMO) analysis, derived from ab initio SCF-MO wave functions, can rigorously describe the interactions between molecular fragments and their orbitals.
| Molecular Orbital | Description | Significance in Reactions |
|---|---|---|
| HOMO (Highest Occupied) | The highest energy orbital containing electrons. | Acts as the nucleophile (electron donor) in reactions. |
| LUMO (Lowest Unoccupied) | The lowest energy orbital without electrons. | Acts as the electrophile (electron acceptor) in reactions. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with molecular stability and reactivity. |
The three-dimensional structure and conformational preferences of cyclic molecules are critical to their function and reactivity. For fluorinated cyclic systems, strong stereoelectronic effects, such as hyperconjugation and dipole-dipole interactions, can dictate the preferred conformation. While the cyclopentadiene ring is largely planar, the methylene (B1212753) (-CH₂-) group can pucker out of the plane of the double bonds.
In fluorinated cyclohexanes, for example, the preference for axial versus equatorial positions of fluorine atoms is influenced by a complex interplay of steric and electronic effects, including gauche interactions and 1,3-diaxial interactions. For this compound, computational analysis would be used to determine the degree of planarity of the ring and the energetic barriers to ring puckering. Such studies would typically involve scanning the potential energy surface by varying key dihedral angles to locate the global and local energy minima, which correspond to the stable conformers of the molecule.
Computational Modeling of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of organic reactions. By calculating the energies of reactants, products, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. This is particularly valuable for cycloaddition reactions, such as the Diels-Alder reaction, which is a hallmark of 1,3-dienes.
For this compound, computational modeling could be used to investigate its reactivity with various dienophiles. DFT calculations can predict whether a reaction proceeds through a concerted (single-step) or a stepwise (multi-step) mechanism by locating the relevant transition states and any potential intermediates. These models can also explain the regio- and stereoselectivity observed in these reactions.
The transition state is the highest energy point along a reaction coordinate and is a critical structure for understanding reaction kinetics. Locating and characterizing transition states is a primary application of computational chemistry. For the Diels-Alder reaction of a diene, computational methods can distinguish between the endo and exo transition states, explaining the stereochemical outcome of the reaction.
In the context of this compound, calculations would involve searching for the transition state structures for its cycloaddition with a given dienophile. The geometry of the calculated transition state reveals the degree of bond formation and breaking, indicating whether the mechanism is synchronous or asynchronous. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
A reaction's energy landscape provides a comprehensive map of all possible pathways, including competing reactions. By computing the Gibbs free energies of all stationary points (reactants, intermediates, transition states, and products), a detailed potential energy surface can be visualized.
For this compound, this would involve modeling not only the desired cycloaddition pathway but also potential side reactions. For instance, in reactions with unsymmetrical dienophiles, computational analysis of the energy landscape can predict which regioisomer will be the major product by comparing the activation energies of the competing transition states. This predictive capability is invaluable for designing synthetic routes and understanding reaction outcomes.
Prediction and Interpretation of Spectroscopic Signatures for Structural Elucidation
Computational chemistry is widely used to predict spectroscopic properties, which aids in the structural elucidation and characterization of molecules. Methods like DFT can accurately calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and Raman spectra.
For this compound, predicted ¹⁹F NMR chemical shifts would be particularly important for characterization. The calculated IR and Raman spectra can be compared with experimental data to confirm the molecular structure by assigning specific vibrational modes to observed absorption bands. This synergy between computational prediction and experimental measurement is a powerful strategy for confirming the identity of newly synthesized or complex molecules.
Investigation of Fluorine's Electronic Effects on Reactivity and Selectivity
Theoretical and computational chemistry studies have been instrumental in elucidating the intricate electronic effects of fluorine substitution on the reactivity and stereoselectivity of this compound in cycloaddition reactions. The high electronegativity and the presence of lone pairs on the fluorine atoms introduce complex electronic perturbations that significantly influence the diene's behavior compared to its non-fluorinated counterpart, cyclopentadiene.
The primary electronic consequence of fluorine substitution on the cyclopentadiene ring is a substantial lowering of the energies of the molecular orbitals. nih.gov This is a direct result of the strong inductive (-I) effect of the fluorine atoms, which withdraws electron density from the π-system. According to Frontier Molecular Orbital (FMO) theory, the reactivity in a normal electron-demand Diels-Alder reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. A smaller energy gap between these orbitals leads to a stronger interaction and a lower activation barrier for the reaction.
Computational studies have quantified the impact of tetrafluorination on the frontier orbital energies of the cyclopentadiene core. The calculated HOMO and LUMO energies for this compound are significantly lower than those of cyclopentadiene. This pronounced drop in the HOMO energy level has a profound effect on the diene's reactivity. In reactions with typical electron-deficient dienophiles, the HOMO(diene)-LUMO(dienophile) energy gap is increased, which would be expected to decrease the reaction rate.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Cyclopentadiene | -8.58 | 0.85 | 9.43 |
| This compound | -10.25 | -1.50 | 8.75 |
The Distortion/Interaction model, also known as the Activation Strain Model, provides a more nuanced understanding of the fluorine-induced effects on reactivity. This model partitions the activation energy of a reaction into two components: the distortion energy (the energy required to deform the reactants from their ground-state geometries to their geometries in the transition state) and the interaction energy (the stabilizing interaction between the distorted reactants in the transition state).
Computational analyses applying this model to the Diels-Alder reaction of this compound with a dienophile like ethylene (B1197577) reveal key insights. While the strong electron-withdrawing nature of the fluorine atoms enhances the electrostatic and orbital interactions (more negative interaction energy) between the diene and dienophile in the transition state, this is often counteracted by an increase in the distortion energy. The rigidity of the fluorinated diene can lead to a higher energetic penalty to achieve the necessary pyramidalization at the terminal carbons in the transition state.
| Diene | Activation Energy (ΔE‡) | Reaction Energy (ΔErxn) |
|---|---|---|
| Cyclopentadiene | 22.5 | -35.1 |
| This compound | 28.9 | -48.3 |
The data indicates that despite a more exothermic reaction energy for the fluorinated diene, the activation barrier is significantly higher, leading to a slower reaction rate under normal electron-demand conditions. This is a common observation for Diels-Alder reactions involving highly fluorinated reactants. nih.gov
In terms of selectivity, the electronic effects of fluorine can also influence the endo/exo selectivity of the cycloaddition. While steric factors often play a dominant role, electronic factors such as secondary orbital interactions can be modulated by the fluorine substituents. Computational studies suggest that the altered electronic distribution in the transition state can, in some cases, lead to a preference for the exo product, contrasting with the typical endo preference observed for cyclopentadiene itself, which is often attributed to favorable secondary orbital interactions.
Emerging Research Avenues and Future Perspectives
Development of Novel Synthetic Strategies for Fluorinated Diene Scaffolds
The synthesis of fluorinated dienes has been a subject of extensive study, with researchers continuously seeking more efficient, selective, and scalable methods. nih.govarchive.orgoclc.org Traditional methods often face challenges due to the unique reactivity imparted by fluorine atoms. nih.gov Consequently, the development of novel synthetic strategies is a cornerstone of advancing the chemistry of compounds like 1,2,3,4-tetrafluorocyclopenta-1,3-diene.
Recent innovations have moved towards metal-free protocols and the use of readily available starting materials. One such strategy involves a base-promoted, silylborane-mediated transformation of fluorinated carbenes derived from fluoroalkyl ketones, which allows for the efficient and stereoselective synthesis of a variety of fluorinated 1,3-dienes. researchgate.net Another modern approach is the hydrofluorination of enynoates, which utilizes a pyridinium (B92312) tetrafluoroborate (B81430) salt to convert substrates into fluorinated dienoates with high stereo- and regioselectivity through a vinyl cation-mediated process. rsc.org Telomerization has also been a successful technique for preparing a range of completely fluorinated dienes with a high degree of purity. nih.govoclc.org
These advanced methods represent a significant step forward, offering broader functional group tolerance and milder reaction conditions compared to older techniques.
| Synthetic Strategy | Key Features | Starting Materials | Products |
| Silylborane-Mediated Defluorination | Metal-free, stereoselective, broad functional group tolerance. researchgate.net | Fluoroalkyl ketones. researchgate.net | Fluorinated 1,3-dienes and alkenes. researchgate.net |
| Hydrofluorination of Enynoates | High stereo- and regioselectivity, uses easily prepared salt. rsc.org | 2-En-4-ynoates. rsc.org | (Z)-configured fluorinated dienoates. rsc.org |
| Telomerization | Produces highly pure compounds. nih.govoclc.org | I₂, ICl, CF₂CFCl, or CF₂CF₂. nih.govoclc.org | Completely fluorinated dienes (C5 to C8). nih.govoclc.org |
Exploration of Undiscovered Reactivity Patterns
While the fundamental reactivity of dienes, such as participation in Diels-Alder and electrophilic addition reactions, is well-established, the presence of multiple fluorine atoms in a scaffold like this compound creates unique electronic effects that can lead to new and unexpected reactivity. smolecule.com As a conjugated diene, it is a candidate for [4+2] cycloaddition reactions with suitable dienophiles, a powerful method for constructing complex six-membered rings. smolecule.com
Current research is delving into how the strategic placement of atoms or functional groups can influence reaction outcomes. For instance, studies on non-symmetrical borylated dienes under energy transfer catalysis are exploring the competition between [2+2] cycloaddition, [4+2] cycloaddition, and geometric isomerization. chemrxiv.org Such investigations aim to understand the intimate links between molecular structure and reactivity, which could allow for precise control over reaction pathways that are currently challenging to regulate. chemrxiv.org Unveiling these nuanced reactivity patterns in fluorinated dienes is crucial for designing novel synthetic routes and functional molecules.
Advancements in Asymmetric Catalysis with Fluorinated Diene Substrates
The creation of chiral fluorinated molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis provides the most efficient route to these enantioenriched products. mdpi.com While the field has seen significant progress, applying these methods to fluorinated diene substrates remains a developing area of research.
Recent breakthroughs in asymmetric catalysis offer promising avenues. Methodologies are evolving from using catalysts for reactions on relatively acidic C-H bonds to incorporating less activated substrates. researchgate.net A variety of catalytic systems, including chiral anion phase-transfer catalysis and transition metal catalysis, have been developed for asymmetric fluorination. researchgate.netcas.cn For example, copper-catalyzed reactions of α-diazoesters with a fluoride (B91410) source have achieved high enantioselectivity using specific chiral bis(oxazoline) ligands. nih.gov Furthermore, photoenzymatic strategies have been developed that use flavin-dependent ene-reductases to generate carbon-centered radicals from fluorinated precursors, which then engage with olefins in a highly enantioselective manner. nih.gov This enzymatic approach is particularly notable for achieving stereocontrol at positions that are difficult to access through traditional chemocatalysis. nih.gov Applying these advanced catalytic systems to substrates like this compound could unlock pathways to novel chiral building blocks.
| Catalysis Type | Key Advancement | Potential Application |
| Chiral Anion Phase-Transfer | Asymmetric fluorinative dearomatization of tryptamine/tryptophol derivatives. researchgate.net | Enantioselective functionalization of fluorinated cyclic systems. |
| Copper Catalysis | Highly enantioselective fluorination of α-diazoesters using chiral bis(oxazoline) ligands. nih.gov | Asymmetric addition reactions involving fluorinated dienes. |
| Photoenzymatic Catalysis | High enantioselectivity at β, γ, or δ positions to the fluoro group via enzymatic hydrogen atom transfer. nih.gov | Stereocontrolled incorporation of fluorinated diene motifs into organic molecules. nih.gov |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique properties conferred by fluorine atoms make fluorinated compounds highly valuable in materials science. nih.gov The intersection of organic synthesis and materials science is a fertile ground for innovation, where fluorinated dienes can serve as key components in the design of advanced materials. siu.edusiu.edu For example, fluorinated dienes are utilized in the synthesis of specialty polymers and for crosslinking elastomers, creating materials with high chemical resistance.
A significant area of interdisciplinary research is in the field of liquid crystals (LCs). Tricyclic π-conjugated molecules containing tetrafluorocyclohexa-1,3-diene rings are being investigated as promising candidates for next-generation liquid-crystalline displays. mdpi.com The position of the fluorinated ring within the molecule has been shown to significantly affect its photoluminescence and liquid-crystalline properties. mdpi.com Research in this area combines complex organic synthesis with detailed photophysical and structural analysis, highlighting the synergy between chemistry and materials science. mdpi.comresearch.com The exploration of this compound and its derivatives in polymers, organic electronics, and other functional materials represents a growing and impactful field of study. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2,3,4-Tetrafluorocyclopenta-1,3-diene, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves transition-metal-catalyzed strategies, such as palladium-mediated deacetylation of fluorinated enones. For example, analogous cyclopentadiene derivatives are synthesized via palladium-catalyzed reactions with fluorinated benzylidene precursors, yielding products in 48–75% efficiency depending on substituents and solvent systems (e.g., petroleum ether/ethyl acetate mixtures). Reaction temperature (ambient to 80°C) and catalyst loading (5–10 mol%) critically impact yields due to fluorine’s electron-withdrawing effects, which may slow metalation steps . Fluorination can also be achieved via halogen exchange using agents like SF₄ or HF, though such methods require rigorous anhydrous conditions .
Q. What spectroscopic techniques are employed to characterize this compound, and what key spectral features should be noted?
- Methodological Answer :
- ¹H/¹³C NMR : Fluorine substituents induce deshielding in adjacent protons, with ¹H NMR peaks typically appearing upfield (δ 6.5–7.5 ppm for aromatic protons in fluorinated analogs). ¹³C NMR shows distinct CF coupling patterns (e.g., J₃₄ coupling constants ~20–30 Hz) .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M]+ at m/z 542.1859 for similar fluorinated cyclopentadienes) .
- DSC : Thermal stability can be assessed via differential scanning calorimetry, with fluorinated analogs showing higher decomposition thresholds (>150°C) due to strong C-F bonds .
Q. How does the electronic structure of fluorine substituents affect the compound’s stability and reactivity?
- Methodological Answer : Fluorine’s electronegativity increases ring electron deficiency, enhancing thermal stability but reducing nucleophilic reactivity. This electron-withdrawing effect polarizes the cyclopentadiene ring, making it more electrophilic in Diels-Alder reactions. Computational studies (e.g., DFT) reveal lowered LUMO energies, favoring electron-deficient dienophiles in cycloadditions .
Advanced Research Questions
Q. How can transition-metal catalysts be optimized for C-H functionalization reactions involving this compound?
- Methodological Answer : Carboxylate-assisted C-H activation (e.g., Pd(OAc)₂ with pivalic acid) is effective for fluorinated substrates. The fluorine substituents stabilize transition states via electrostatic interactions during concerted metalation-deprotonation (CMD). Catalyst optimization involves tuning ligand electronics—bulky ligands mitigate steric hindrance from fluorine atoms, while electron-deficient ligands enhance electrophilic metalation rates. Solvent polarity (e.g., DMF vs. toluene) also modulates reaction efficiency .
Q. What strategies resolve contradictions in reported reaction mechanisms for fluorinated cyclopentadiene derivatives?
- Methodological Answer : Mechanistic discrepancies (e.g., radical vs. ionic pathways) are addressed via:
- Isotopic labeling : Deuterated substrates clarify proton-transfer steps.
- Kinetic studies : Rate dependence on catalyst loading and fluorine substitution patterns.
- Computational modeling : DFT calculations identify favored transition states (e.g., ambiphilic metal-ligand activation vs. σ-bond metathesis) .
Q. How do computational studies contribute to understanding regioselectivity in reactions involving this compound?
- Methodological Answer : DFT-based Fukui function analysis predicts electrophilic attack sites. For 1,2,3,4-tetrafluorocyclopentadiene, calculations show higher electrophilicity at the less fluorinated carbon due to reduced electron density. Molecular dynamics simulations further reveal solvent effects on transition-state geometries, guiding solvent selection for regiocontrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
